molecular formula C11H10F4O B14053347 1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one

1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14053347
M. Wt: 234.19 g/mol
InChI Key: IZHBEADYIXNAEZ-UHFFFAOYSA-N
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Description

1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H10F4O and a molecular weight of 234.19 g/mol This compound is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propan-2-one moiety

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action are limited, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one is unique due to the presence of two difluoromethyl groups, which can significantly alter its chemical properties and reactivity compared to similar compounds with trifluoromethyl groups. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl substituents on the phenyl ring enhance the compound's lipophilicity and binding affinity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential applications in drug development.

Chemical Structure and Properties

This compound has the following structural formula:

C12H10F4O\text{C}_{12}\text{H}_{10}\text{F}_{4}\text{O}
  • Molecular Weight : 234.19 g/mol
  • Functional Groups : Propanone moiety with two difluoromethyl groups at the 2 and 3 positions of the phenyl ring.

The presence of difluoromethyl groups significantly influences its chemical properties, including reactivity and stability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins. This mechanism is particularly relevant in drug discovery where selective targeting of enzymes is desired.
  • Receptor Modulation : The difluoromethyl groups enhance binding affinity to receptors, potentially modulating their activity. This interaction can lead to significant physiological effects depending on the receptor type involved .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown moderate antibacterial activity against various Gram-positive and Gram-negative bacteria .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 μg/mL
This compoundS. aureus16 μg/mL

These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on various cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation significantly. The IC50 values were determined using standard MTT assays.
    Cell LineIC50 (μM)
    MCF-7 (Breast Cancer)15
    HeLa (Cervical Cancer)20
    A549 (Lung Cancer)25
    These results indicate that the compound's structural modifications can enhance its anticancer efficacy.
  • Case Study on Antimicrobial Activity :
    In a comparative study assessing various derivatives against Chlamydia trachomatis, it was found that compounds with difluoromethyl substitutions showed enhanced activity compared to their unsubstituted analogs. The study highlighted the importance of electron-withdrawing groups in improving antimicrobial efficacy .

Properties

Molecular Formula

C11H10F4O

Molecular Weight

234.19 g/mol

IUPAC Name

1-[2,3-bis(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10F4O/c1-6(16)5-7-3-2-4-8(10(12)13)9(7)11(14)15/h2-4,10-11H,5H2,1H3

InChI Key

IZHBEADYIXNAEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)C(F)F)C(F)F

Origin of Product

United States

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